2-Morpholin-4-YL-3-phenylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

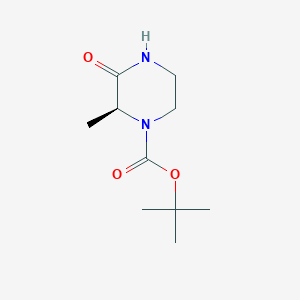

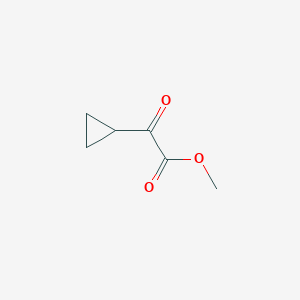

“2-Morpholin-4-YL-3-phenylpropan-1-amine” is an organic compound that belongs to the class of amphetamines and derivatives . It has the empirical formula C7H16N2O and a molecular weight of 144.21 .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in databases. The molecular formula is C13H20N2O and the molecular weight is 220.3107 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C13H20N2O and molecular weight 220.3107 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Chemical Synthesis and Protecting Groups

2-Morpholin-4-yl-3-phenylpropan-1-amine has been explored in chemical synthesis, notably in the conversion of amino alcohols into morpholines. Sulfinamides serve as highly effective amine protecting groups in this process, facilitating the selective synthesis of protected morpholines. This methodology has been applied in the formal synthesis of antidepressants, demonstrating the compound's utility in pharmaceutical synthesis (Fritz et al., 2011).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used for the liquid chromatographic determination of morpholine and its thermal breakdown products in nuclear power plants, showcasing the compound's role in environmental monitoring and industrial quality control (Lamarre et al., 1989).

Antimicrobial Activity

Mannich base derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, demonstrating significant antibacterial effects. This highlights the potential of morpholine derivatives in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Medicinal Chemistry and Pharmacology

The morpholine scaffold, to which this compound belongs, is featured in many approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. It is a versatile building block in drug design, contributing to the development of enzyme inhibitors and receptor selective drugs (Kourounakis et al., 2020).

Environmental and Industrial Applications

This compound and its derivatives have been investigated for carbon dioxide capture, emphasizing the compound's relevance in addressing environmental challenges. Its stability under thermal conditions and efficiency in CO2 absorption make it a candidate for sour gas treatment processes (Mazari et al., 2020).

Corrosion Inhibition

Synthesized tertiary amines from the morpholine series have shown potential as corrosion inhibitors, offering protective layers on metal surfaces. This application is critical in industrial maintenance, highlighting the compound's versatility beyond pharmaceuticals (Gao et al., 2007).

Future Directions

properties

IUPAC Name |

2-morpholin-4-yl-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-11-13(15-6-8-16-9-7-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUJFVSAKTNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)

![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)

![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2646989.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2646991.png)